molecular formula C18H22N4O2 B15359833 2-[4-(Oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)aniline

2-[4-(Oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)aniline

Cat. No.: B15359833
M. Wt: 326.4 g/mol
InChI Key: HDSVGPQFHRMBEK-UHFFFAOYSA-N
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Description

2-[4-(Oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)aniline is a complex organic compound with a unique structure that includes an oxane ring, a butynyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)aniline typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms with alkyne groups converted to alkanes.

    Substitution: Substituted derivatives with new functional groups attached to the aniline or triazole rings.

Mechanism of Action

The mechanism of action of 2-[4-(Oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)aniline is unique due to its combination of an oxane ring, a butynyl group, and a triazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

2-[4-(oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)aniline

InChI

InChI=1S/C18H22N4O2/c19-17-8-7-15(12-22-14-20-13-21-22)11-16(17)5-1-3-9-23-18-6-2-4-10-24-18/h7-8,11,13-14,18H,2-4,6,9-10,12,19H2

InChI Key

HDSVGPQFHRMBEK-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCC#CC2=C(C=CC(=C2)CN3C=NC=N3)N

Origin of Product

United States

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